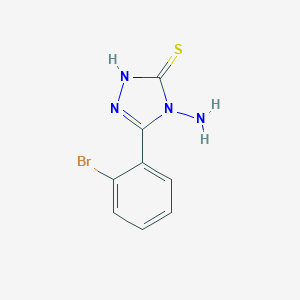
4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amino-pyrazoles as synthetic building blocks . These are versatile reagents that can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . Another study presents a comprehensive exploration of the structure–reactivity relationship of a similar compound . The synthesis involved an in-depth investigation into the solid-state crystal structure of the organic compound .Molecular Structure Analysis
The molecular structure of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactions of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the aromatic character and π–π stacking ability can be evaluated with the help of LOLIPOP and ring aromaticity measures .科学的研究の応用
Antileishmanial and Antimalarial Activities
The triazole derivatives have been recognized for their potent antileishmanial and antimalarial activities. These compounds, including variations of the 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria. For instance, certain derivatives have shown significant activity against Leishmania aethiopica and Plasmodium berghei , with one compound exhibiting an inhibitory concentration (IC50) value that was substantially more effective than standard drugs .
Antibacterial Properties
Triazole compounds are also known for their antibacterial properties. The structural analogs of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their potential as antibacterial agents. These compounds have shown promising results in inhibiting bacterial growth, which could be beneficial for developing new antibiotics .
Antioxidant Activity
Thiazole and triazole derivatives have demonstrated significant antioxidant activities. They have the ability to inhibit radical formation, which is crucial in protecting cells from oxidative stress. This property is particularly important in the development of treatments for diseases caused by oxidative damage .
将来の方向性
作用機序
Target of Action
Similar compounds such as indole derivatives and 2-aminothiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKRMPFVBCPVRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354242 |
Source


|
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
61055-40-1 |
Source


|
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
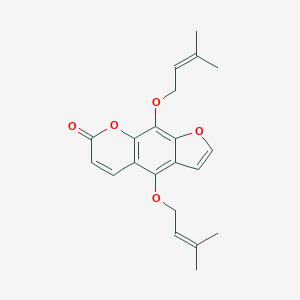

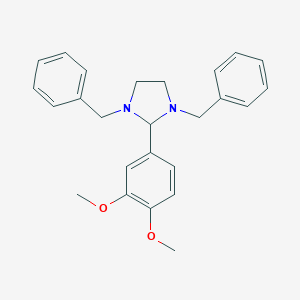
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
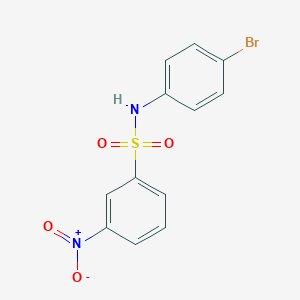
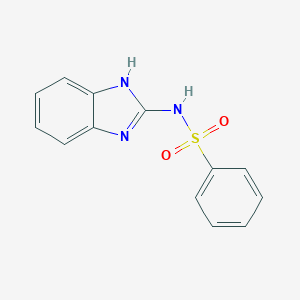
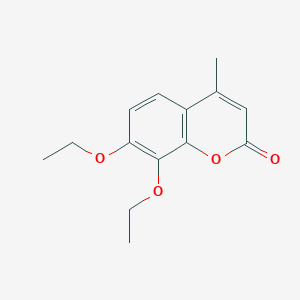
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
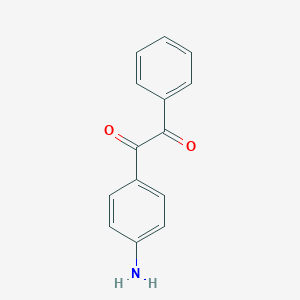

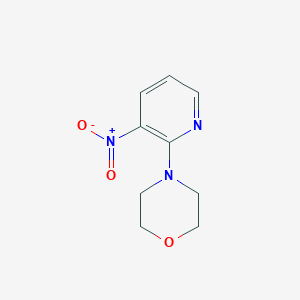

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)